2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride
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Overview
Description
2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride is a chemical compound with the molecular formula C9H15ClN4. It is a derivative of pyrazine and piperazine, which are both heterocyclic compounds containing nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with 2-methylpiperazine in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce the corresponding amines. Substitution reactions can lead to a variety of substituted pyrazine derivatives .
Scientific Research Applications
2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(2-Methylpiperazin-1-yl)ethyl)pyrazine hydrochloride
- 1-Ethylpiperazine
- 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride
Uniqueness
2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C9H15ClN4 |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-(2-methylpiperazin-1-yl)pyrazine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;/h2-3,7-8,11H,4-6H2,1H3;1H |
InChI Key |
NSPOKCJBPRNWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC=CN=C2.Cl |
Origin of Product |
United States |
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